biological activity of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
biological activity of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
An In-depth Technical Guide to the Biological Activity of the 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Scaffold
Abstract
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of the biological activities associated with the 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine core, with a particular focus on its role as a versatile precursor for potent kinase inhibitors targeting the DNA Damage Response (DDR) pathway. We will explore the mechanism of action, detail established experimental protocols for activity assessment, and present key data on derivatives that target critical cancer-related enzymes such as Ataxia telangiectasia and Rad3-related (ATR) kinase and Poly(ADP-ribose) polymerase 1 (PARP1). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
Introduction: The Pyrrolopyrimidine Scaffold
Pyrrolopyrimidines, which consist of a fused pyrrole and pyrimidine ring system, are classified as purine bioisosteres. Their structural resemblance to the endogenous purines, adenine and guanine, allows them to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This has led to their extensive investigation and development as inhibitors for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
The specific isomer, pyrrolo[3,4-d]pyrimidine, has recently emerged as a highly promising scaffold. The inclusion of a chlorine atom at the 4-position of the pyrimidine ring is a key synthetic feature. This halogen acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This chemical reactivity allows for the systematic and efficient generation of diverse chemical libraries by introducing various amines, alkoxides, or other nucleophiles, which is a cornerstone of modern structure-activity relationship (SAR) studies. The hydrochloride salt form of the parent compound or its derivatives is often utilized to enhance aqueous solubility and stability, facilitating its use in biological assays and preclinical studies.
Core Biological Activity: Inhibition of DNA Damage Response (DDR) Kinases
The most significant and well-documented biological activity of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, derived from the 4-chloro precursor, is the potent inhibition of key kinases within the DNA Damage Response (DDR) pathway. The DDR is a critical cellular network that detects and signals the presence of DNA damage, orchestrating a response that includes cell cycle arrest and DNA repair. Cancer cells often exhibit a dysfunctional DDR, making them highly dependent on the remaining intact pathways for survival. Targeting these remaining pathways is a clinically validated strategy in oncology.
Primary Target: ATR Kinase
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR, primarily activated by replication stress—a hallmark of cancer.[2] Upon activation, ATR phosphorylates a cascade of downstream proteins, including Chk1, to initiate cell cycle arrest and promote DNA repair. Inhibition of ATR can therefore lead to the accumulation of catastrophic DNA damage in cancer cells, ultimately triggering apoptosis.
Recent research has identified derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as a novel class of highly potent ATR inhibitors.[2] These compounds effectively block ATR's kinase activity, leading to a significant reduction in the phosphorylation of its downstream targets and exhibiting strong anti-tumor activity in vitro.[2]
DOT Script for ATR Signaling Pathway
Caption: ATR kinase signaling pathway and point of inhibition.
Dual Target Profile: PARP1 and ATR Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is another crucial enzyme in the DDR, primarily responsible for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] PARP inhibitors (PARPi) are clinically approved drugs that have shown significant efficacy, particularly in cancers with mutations in BRCA1/2 genes, via a mechanism known as synthetic lethality.
To overcome resistance to PARPi and expand their efficacy to a broader patient population, researchers have developed dual inhibitors that target both PARP1 and ATR. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has proven to be an ideal framework for designing such dual-acting agents.[3] By integrating the pharmacophores of a PARP inhibitor with the pyrrolopyrimidine core, scientists have created compounds that potently inhibit both enzymes.[3] This dual inhibition delivers a powerful two-pronged attack on the cancer cell's ability to repair DNA, leading to superior anti-tumor effects compared to single-agent therapy in preclinical models.[3]
DOT Script for Dual Inhibition Concept
Caption: Dual inhibition of PARP1 and ATR pathways.
Quantitative Data Summary
The potency of derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's efficacy.
| Compound Class | Target(s) | Lead Compound | IC₅₀ Value (Kinase Assay) | IC₅₀ Value (Cell-Based Assay) | Cell Line | Reference |
| ATR Inhibitor | ATR | 5g | 0.007 µM (7 nM) | Not specified | Ovarian Cancer | [2] |
| Dual PARP1/ATR Inhibitor | PARP1 / ATR | 38a | < 20 nM (both targets) | 0.01 µM (10 nM) | MDA-MB-468 (Breast) | [3] |
| Dual PARP1/ATR Inhibitor | PARP1 / ATR | 38a | < 20 nM (both targets) | < 0.048 µM (< 48 nM) | MDA-MB-231 (Breast) | [3] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are representative methodologies for assessing the biological activity of compounds derived from the 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold.
General Workflow for Compound Evaluation
DOT Script for Experimental Workflow
Caption: A typical workflow for evaluating novel kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ value of a test compound against a target kinase like ATR.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Kinase Solution: Dilute recombinant human ATR kinase in Assay Buffer to a 2x final concentration.
-
Prepare Substrate/ATP Mix: Dilute Ulight™-Chk1 (tide) substrate and ATP in Assay Buffer to a 4x final concentration. The ATP concentration should be at or near the Km for the enzyme.
-
Prepare Test Compound Plate: Perform a serial dilution of the test compound (dissolved in 100% DMSO) in a 384-well plate. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM.
-
Prepare Detection Mix: Dilute the Europium-labeled anti-phospho-serine antibody in Detection Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4x Substrate/ATP Mix to all wells of a low-volume 384-well assay plate.
-
Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the appropriate wells.
-
Initiate the reaction by adding 5 µL of the 2x Kinase Solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the Detection Mix.
-
Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (Ulight™).
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating:
-
Harvest cancer cells (e.g., MDA-MB-468) during logarithmic growth phase.
-
Seed the cells into a 96-well, white-walled, clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to vehicle-treated controls and plot the percent growth inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride and its parent scaffold represent a highly valuable and versatile starting point for the development of targeted therapeutics, particularly in oncology. Its demonstrated utility as a core for potent and selective inhibitors of critical DDR kinases like ATR, as well as for novel dual-acting agents targeting both PARP1 and ATR, underscores its significance. The straightforward chemistry enabled by the 4-chloro position allows for rapid library synthesis and SAR exploration. The methodologies outlined in this guide provide a robust framework for researchers to characterize the biological activity of new derivatives and advance promising lead compounds through the drug discovery pipeline.
References
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PMC. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
